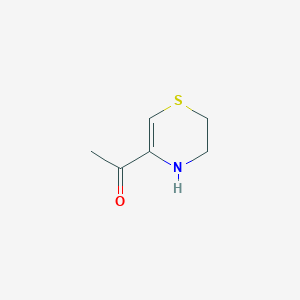

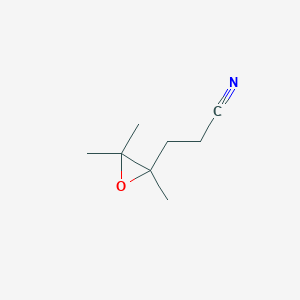

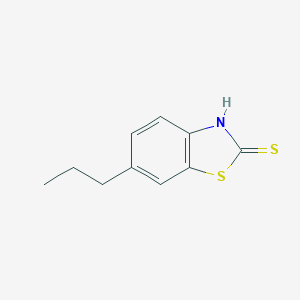

![molecular formula C13H18N2 B068304 cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 172739-04-7](/img/structure/B68304.png)

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Overview

Description

Cis-2-benzyloctahydropyrrolo[3,4-c]pyrrole (cis-2-BOPP) is a cyclic organic compound that belongs to the family of pyrroles. It is a colorless solid that is insoluble in water, but is soluble in organic solvents. Cis-2-BOPP is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. Its unique structure and properties make it an ideal candidate for a variety of applications, from synthesis of new compounds to drug development and biomedical research.

Scientific Research Applications

Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, are utilized in high-quality pigments and electronic devices due to their straightforward synthesis, stability, and strong optical properties. Their structural modification leads to significant changes in optical characteristics, making them ideal for applications in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging (Grzybowski & Gryko, 2015).

Biological Activity and Drug Design

Pyrrole-based compounds, which include structures similar to this compound, have shown a wide range of biological activities. These activities include anticancer, antimicrobial, and antiviral effects, attributed to the pyrrole nucleus's role as a pharmacophore unit. This has inspired the synthesis of novel compounds for pharmaceutical applications, highlighting the versatility of pyrrole derivatives in drug discovery programs (Li Petri et al., 2020).

Supramolecular Chemistry

Calix[4]pyrroles, structurally related to this compound, have been utilized in the self-assembly of supramolecular capsules. These capsules, derived from calixpyrrole components, demonstrate the ability of calix[4]pyrrole derivatives to engage in interactions leading to the formation of molecular capsules. This application is significant in the development of new materials and molecular recognition systems (Ballester, 2011).

Electron-Deficient Pigments in Polymers

The development of π-conjugated organic polymers incorporating diketopyrrolopyrrole (DPP) and its analogs, including structures akin to this compound, has been pivotal in electronic devices. These polymers exhibit distinct optical and electrochemical characteristics due to the core-extension or structural optimization of these electron-deficient pigments, enhancing their potential in electronic device applications (Deng et al., 2019).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H335 indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . There are several precautionary statements associated with it, including P233, P260, P264, P270, P271, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P403, P405 .

Properties

IUPAC Name |

(3aS,6aR)-5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2/t12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBSJQWEYXEPBK-BETUJISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182224 | |

| Record name | rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172739-04-7 | |

| Record name | rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172739-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-octahydropyrrolo[3,4-c]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

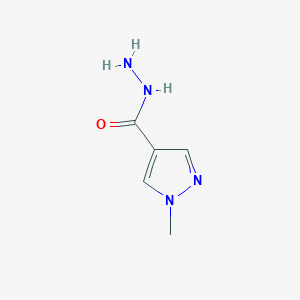

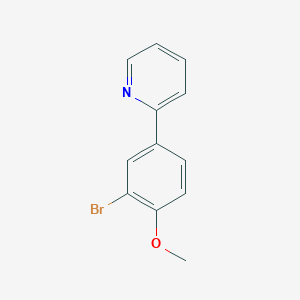

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)

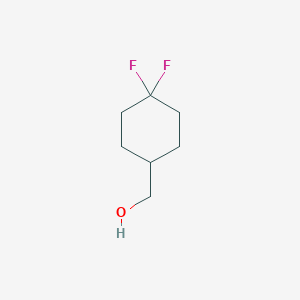

![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)